3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of an ethoxycarbonyl group at the 3-position and a carboxylic acid group at the 5-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification of the carboxylic acid group using ethanol and an acid catalyst, such as sulfuric acid.
Methylation: The methyl group can be introduced at the 1-position of the pyrazole ring through alkylation using methyl iodide and a base, such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ethoxycarbonyl group.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of metal-based catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s pyrazole ring is a common scaffold in medicinal chemistry, making it a potential candidate for drug development targeting various biological pathways.
Biological Probes: It can be used as a probe to study enzyme activities and protein interactions.
Industry:
Material Science: The compound can be used in the synthesis of polymers and advanced materials with specific properties.
Agriculture: It may serve as a precursor for the synthesis of agrochemicals, such as herbicides and pesticides.
Mechanism of Action
The mechanism of action of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group at the 1-position.
1-methyl-3-(methoxycarbonyl)-1H-pyrazole-5-carboxylic acid: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
3-(ethoxycarbonyl)-1-phenyl-1H-pyrazole-5-carboxylic acid: Contains a phenyl group at the 1-position instead of a methyl group.
Uniqueness: The presence of both ethoxycarbonyl and carboxylic acid groups in 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid provides unique reactivity and potential for diverse applications. The methyl group at the 1-position can influence the compound’s steric and electronic properties, differentiating it from similar compounds.
Properties
IUPAC Name |
5-ethoxycarbonyl-2-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-8(13)5-4-6(7(11)12)10(2)9-5/h4H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGMEUGJPKGHBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199480-36-9 | |
Record name | 3-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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